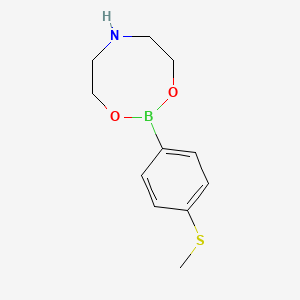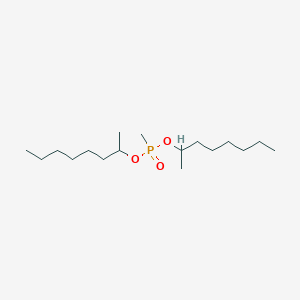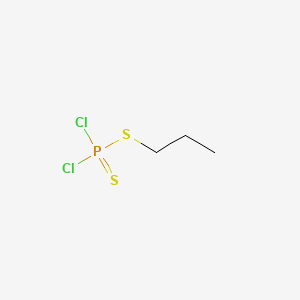
Benzeneboronic acid, p-methylthio-, 2,2-iminodiethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester is an organoboron compound known for its unique chemical properties and applications in various fields of science and industry. This compound is characterized by the presence of a boronic acid group, a methylthio group, and an iminodiethyl ester group, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester typically involves the reaction of p-Methylthiobenzeneboronic acid with 2,2-iminodiethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic ester group to borane derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, borane derivatives, and various substituted boronic esters. These products have significant applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the methylthio and iminodiethyl ester groups, which modulate its interaction with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester include:
p-Methoxybenzeneboronic acid: Similar structure but with a methoxy group instead of a methylthio group.
p-Methylbenzeneboronic acid: Lacks the sulfur atom present in p-Methylthiobenzeneboronic acid.
Phenylboronic acid: A simpler structure with only a phenyl group attached to the boronic acid.
Uniqueness
The uniqueness of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester lies in its combination of functional groups, which provide distinct reactivity and stability compared to other boronic acids. The presence of the methylthio group enhances its nucleophilicity, while the iminodiethyl ester group offers additional sites for chemical modification .
Propiedades
Número CAS |
73688-90-1 |
|---|---|
Fórmula molecular |
C11H16BNO2S |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
2-(4-methylsulfanylphenyl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C11H16BNO2S/c1-16-11-4-2-10(3-5-11)12-14-8-6-13-7-9-15-12/h2-5,13H,6-9H2,1H3 |
Clave InChI |
NIHZKOVNUAYDRG-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCNCCO1)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)

![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)





![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)

![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)
